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molecular formula C10H10F2O2 B2705727 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone CAS No. 1092448-34-4

1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone

Cat. No. B2705727
M. Wt: 200.185
InChI Key: KIOHHRYPIBYDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569535B2

Procedure details

To a stirred suspension of 1-(4-hydroxy-2-methyl-phenyl)-ethanone (15 g, 100 mmol) in dioxane (30 mL) is added water (25 mL) followed by the addition of NaOH (20 g, 500 mmol). Reaction is heated to 65° C. and passed gaseous chlorodifluoromethane (30 g, 150 mmol) using a glass tube dipped below the solution level for 75 minutes. Stirred for 30 min longer and left at RT over the weekend. Water (100 mL) and ether (40 mL) are added after transferring to a reparatory funnel. A semi-gelatinous material settled at the bottom of the aqueous layer after some time. The bottom aqueous layer is drained off and extracted with ether (2×40 mL). The combined ether layers are washed with water (5×25 mL), dried over solid K2SO4, evaporated and distilled (0.04 mm Hg, 61-64° C.) to afford 1-(4-difluoromethoxy-2-methyl-phenyl)-ethanone (A4) (16.2 g, 81%). Rf in tlc 0.60 with ether.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([CH3:11])[CH:3]=1.O.[OH-].[Na+].Cl[CH:16]([F:18])[F:17]>O1CCOCC1.CCOCC>[F:17][CH:16]([F:18])[O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([CH3:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC(=C(C=C1)C(C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
ClC(F)F
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
Stirred for 30 min longer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
left at RT over the weekend
CUSTOM
Type
CUSTOM
Details
after transferring to a reparatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×40 mL)
WASH
Type
WASH
Details
The combined ether layers are washed with water (5×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over solid K2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled (0.04 mm Hg, 61-64° C.)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
FC(OC1=CC(=C(C=C1)C(C)=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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